4,5-Diphenyl-1,3-thiazole
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Overview
Description
Thiazole, 4,5-diphenyl- is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the broader thiazole family, which is known for its diverse biological activities and presence in various natural products and synthetic drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diphenyl-thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions. For 4,5-diphenyl-thiazole, the reaction of benzoin with thiourea in the presence of a base such as potassium hydroxide can yield the desired product .
Industrial Production Methods: Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 4,5-diphenyl-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties, showing activity against various bacterial and fungal strains.
Medicine: Explored for its anticancer properties, particularly in the development of new chemotherapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-diphenyl-thiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. In cancer cells, it may induce apoptosis by interacting with cellular proteins and disrupting key signaling pathways .
Comparison with Similar Compounds
Thiazole: The parent compound with a simpler structure.
Benzothiazole: Contains a fused benzene ring, offering different biological activities.
Thiazolidine: A saturated derivative with different chemical properties.
Uniqueness: 4,5-diphenyl-thiazole is unique due to the presence of two phenyl groups, which enhance its lipophilicity and potentially its biological activity. This structural feature distinguishes it from simpler thiazole derivatives and contributes to its diverse applications in medicinal chemistry .
Properties
CAS No. |
1826-15-9 |
---|---|
Molecular Formula |
C15H11NS |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
4,5-diphenyl-1,3-thiazole |
InChI |
InChI=1S/C15H11NS/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13/h1-11H |
InChI Key |
BGTVICKPWACXLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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